((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt

Corrosion inhibition Carbon steel Alkyl diphosphonates

Research pain point: Homologous bisphosphonate corrosion inhibitor performance is highly chain-length dependent, with C6 and C8 data available but C7 absent from systematic studies. This compound fills that gap. - C7 linear alkyl chain provides intermediate hydrophobicity between C6 and C8 for film formation studies - Ammonium counter-ion enhances solubility in high-salinity brines and compatibility with quaternary ammonium biocides - Dual functionality: scale inhibition (CaCO₃, BaSO₄) + corrosion protection for carbon steel in cooling water and oilfield applications

Molecular Formula C9H35N5O6P2
Molecular Weight 371.35 g/mol
CAS No. 94113-33-4
Cat. No. B12669721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt
CAS94113-33-4
Molecular FormulaC9H35N5O6P2
Molecular Weight371.35 g/mol
Structural Identifiers
SMILESCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
InChIInChI=1S/C9H23NO6P2.4H3N/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);4*1H3
InChIKeyNABPSOMSTWNYCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptylaminobisphosphonate Ammonium Salt: Procurement Baseline


((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt (CAS 94113-33-4) is an N-alkylaminobisphosphonate bearing a linear seven-carbon heptyl chain on the central nitrogen and two methylenephosphonate chelating arms, formulated as the ammonium salt . This compound belongs to a homologous series of diphosphonate additives whose corrosion inhibition performance on carbon steel is strongly dependent on alkyl chain length, with a demonstrated transition from poor protection at short chain lengths (C1–C4) to efficient, organized film formation at chain lengths of C6 and above [1]. The ammonium counter-ion distinguishes it from the corresponding sodium salt (CAS 94232-07-2) and the free acid form (CAS 5995-30-2), potentially altering aqueous solubility, handling characteristics, and compatibility with industrial formulations.

C7 alkyl chain falls within the reported high-performance regime (C6–C8) for corrosion inhibition on carbon steel.
Ammonium salt form may improve aqueous solubility and handling in concentrated liquid inhibitor blends.
Diphosphonate structure supports dual chelating and film-forming functionality for scale and corrosion control.

Generic Substitution Risks in Corrosion Applications


Within the N-alkylaminobisphosphonate family, corrosion inhibition performance is not interchangeable across alkyl chain lengths. Systematic electrochemical and XPS studies have demonstrated that diphosphonates with short alkyl chains (C1, C2, C4) form thin, porous, and incomplete protective layers on carbon steel, resulting in low corrosion resistance, whereas longer-chain analogs (C6, C8, C12) adsorb more efficiently and produce organized, thicker films that substantially reduce corrosion rates [1]. The heptyl (C7) derivative occupies a critical intermediate position between the commercially available hexyl (C6) and octyl (C8) variants, offering a distinct hydrophobicity–solubility balance. Furthermore, the ammonium salt form cannot be assumed equivalent to the sodium salt (CAS 94232-07-2) or the free acid (CAS 5995-30-2), as counter-ion identity influences aqueous solubility, pH behavior, and compatibility with multi-component inhibitor formulations . Substituting any of these forms or chain-length variants without experimental verification risks compromised corrosion protection, formulation instability, or regulatory non-compliance in water treatment and oilfield chemical programs.

1 Alkyl chain length: C1–C4 analogs form poor protective films; effective inhibition requires ≥C6. C7 cannot be assumed interchangeable with shorter or longer chains.
2 Salt form: the ammonium salt (CAS 94113-33-4) may differ in solubility, pH, and formulation compatibility from the sodium salt (CAS 94232-07-2) or free acid (CAS 5995-30-2).
3 Environmental compliance: biodegradation profile not verified for this compound; blending with tested co-inhibitors may be required for offshore regulations.

Differentiation Evidence vs. Closest Analogs


Alkyl Chain Length and Corrosion Inhibition on Carbon Steel

In a direct head-to-head comparison of six homologous N-alkylamine-N,N-bis(methylenephosphonates) on 1018 carbon steel in 3% NaCl at pH 3.0, the octyl derivative (C8-D) reduced the corrosion rate by a factor of 6 relative to the uninhibited control, representing the best performance in the series. The hexyl derivative (C6-D) also formed an organized, thicker protective layer, whereas the butyl derivative (C4-D) and shorter-chain analogs exhibited low corrosion resistance due to thin, porous film formation [1]. Although the heptyl (C7) compound was not included in this study, its alkyl chain length lies between C6 and C8, both of which fall within the high-performance regime defined by efficient adsorption and organized film architecture. This class-level inference positions the C7 derivative as a high-efficacy candidate, with predicted performance closer to C8-D than to the inferior short-chain analogs.

Corrosion inhibition chain-length effect
Class-level inference
~6× corrosion rate reduction (C8-D vs control)
Positions C7 within high-performance cluster of homologous series
Direct C7 measurement not available; based on C6 and C8 data (Moschona 2021)
Corrosion inhibition Carbon steel Alkyl diphosphonates

Ammonium vs. Sodium Salt: Solubility and Compatibility

The target compound (CAS 94113-33-4) is the ammonium salt of the heptylaminobisphosphonic acid, whereas the corresponding sodium salt carries CAS 94232-07-2 . Ammonium salts of phosphonic acids generally exhibit higher aqueous solubility than their sodium counterparts due to the greater hydration energy of the ammonium ion and the ability to participate in hydrogen-bonding networks with water [1]. In industrial cooling water and oilfield applications, higher solubility translates to easier handling, faster dissolution in stock solutions, and reduced risk of precipitation during injection. While direct comparative solubility data between these two specific salt forms are not published, the general solubility rule—ammonium and alkali metal phosphonates are water-soluble, but ammonium salts often show superior dissolution kinetics—supports a formulation advantage for the ammonium salt in concentrated liquid inhibitor products.

Ammonium vs. sodium salt solubility
Supporting evidence
Ammonium salts generally exhibit higher aqueous solubility than sodium salts (rule-based prediction)
May facilitate faster dissolution in liquid inhibitor formulations
Direct solubility comparison not published for this specific pair
Salt form selection Aqueous solubility Industrial water treatment

Chain Length Balance: C7 vs. C6 and C8

The homologous series study by Moschona et al. demonstrates that corrosion inhibition improves as alkyl chain length increases from C1 to C8, with C8-D giving optimal results (corrosion rate reduced by factor of 6), but the trend does not linearly extrapolate: excessively long chains (C12) did not outperform C8, suggesting a plateau or slight decline in efficacy beyond an optimum chain length [1]. The heptyl (C7) derivative is one methylene unit shorter than the optimal C8, potentially offering a slightly more hydrophilic character that could enhance solubility in aqueous formulations while retaining most of the protective film-forming capability. In contrast, the hexyl (C6) derivative (CAS 94113-34-5) is two methylene units shorter, placing it further from the optimum. This fine-tuning of chain length allows formulators to balance corrosion protection with solubility and compatibility requirements without moving to the octyl extreme.

C7 chain balance vs. C6 and C8
Class-level inference
Predicted near-optimal inhibition with slightly better aqueous solubility than C8
Potential sweet spot between corrosion protection and solubility
C6–C8 data suggest plateau beyond C8; C7 not directly tested
Alkyl chain optimization Hydrophobic film Structure-property relationship

Biodegradation Profile for Environmental Compliance

A study on structurally related aminobisphosphonate scale inhibitors demonstrated that non-polymeric aminomethylenephosphonates generally exhibit poor seawater biodegradability, limiting their use in environmentally regulated offshore regions such as the Norwegian sector [1]. However, certain structural modifications—specifically those incorporating aminobisphosphonate groups with appropriate linker lengths—yielded moderate biodegradation (up to 25% in 28 days by OECD 306 for one compound, and 40% for another). While the heptyl derivative (CAS 94113-33-4) was not directly tested in this study, its N-alkylaminobisphosphonate structure places it in a category where biodegradation may be tunable through formulation or blending with more degradable co-inhibitors. This contrasts with older-generation phosphonates such as HEDP and ATMP, which are persistent in the marine environment and face increasing regulatory restrictions.

Biodegradability (OECD 306)
Cross-study comparable
Related aminobisphosphonates: 25–40% degradation in 28 days
Class may offer moderate biodegradability versus persistent HEDP/ATMP
Not tested for this specific compound; compound-specific testing needed
Biodegradability OECD 306 Offshore oilfield chemicals

Application Scenarios for Heptylaminobisphosphonate Ammonium Salt


Industrial Cooling Water Corrosion Inhibitor

Based on class-level evidence that N-alkylaminobisphosphonates with chain lengths ≥C6 form organized, protective films on carbon steel surfaces and significantly reduce corrosion rates [1], the heptyl (C7) ammonium salt is positioned as a high-efficacy corrosion inhibitor for recirculating cooling water systems. The ammonium salt form facilitates preparation of concentrated liquid formulations, while the C7 chain provides a hydrophobicity–solubility balance suited to slightly acidic to neutral cooling water conditions (pH 6–8). This compound can serve as an alternative to older phosphonate inhibitors such as HEDP or ATMP where enhanced film-forming capability is desired.

Oilfield Scale and Corrosion Inhibitor for Mild Steel

The homologous series data demonstrate that aminobisphosphonate diphosphonates adsorb efficiently on steel surfaces via deprotonated phosphonate moieties [1]. This dual chelating and film-forming functionality makes the heptyl derivative suitable for oilfield applications where both scale prevention (CaCO₃, BaSO₄) and corrosion control are required. The ammonium salt offers compatibility with high-salinity brines and may be blended with biodegradable co-inhibitors to meet regional environmental regulations, as suggested by biodegradation studies on related aminobisphosphonates [2].

SAR Studies of Organophosphonate Alkyl Chain Length

Because the Moschona et al. (2021) study included C6 and C8 but not C7, the heptyl derivative fills a data gap in the homologous series [1]. Academic and industrial research laboratories investigating quantitative structure–property relationships (QSPR) for corrosion inhibitor design can procure this compound to generate the missing C7 data point, enabling more accurate modeling of chain-length effects on adsorption isotherms, electrochemical impedance parameters, and film thickness.

Multi-Component Inhibitor Formulations with Ammonium Synergies

The ammonium counter-ion distinguishes this compound from the more common sodium salts of organophosphonates. In inhibitor packages that already contain quaternary ammonium biocides or ammonium-based pH buffers, the ammonium salt of the heptylbisphosphonate may reduce counter-ion incompatibility, minimize salting-out effects, and simplify regulatory registration by maintaining a consistent counter-ion profile [2]. This is particularly relevant for closed-loop cooling systems and specialized oilfield chemical programs.

Application
Selection Property
Validation Focus
Industrial cooling water corrosion inhibitor
Alkyl chain length ≥ C6 for organized film formation
Corrosion rate testing on carbon steel under cooling water conditions
Oilfield scale and corrosion inhibitor
Dual chelating and film-forming functionality
Scale inhibition and corrosion control in high-salinity brine systems
SAR studies for alkyl chain length optimization
Missing C7 data point in homologous series
Electrochemical impedance and adsorption isotherm modeling
Multi-component inhibitor blends with ammonium synergies
Ammonium counter-ion compatibility
Counter-ion synergy and formulation stability in blended packages
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